
2-(5-Chloro-1H-indazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-1H-indazol-1-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chloro substituent at the 5-position and an ethanol group at the 2-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst. The reaction typically proceeds in the presence of a base and an oxidant, such as oxygen, to form the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions. Additionally, continuous flow reactors may be employed to improve reaction scalability and reproducibility.
化学反应分析
Types of Reactions
2-(5-Chloro-1H-indazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-1H-indazol-1-yl)acetaldehyde or 2-(5-Chloro-1H-indazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of 2-(5-Amino-1H-indazol-1-yl)ethanol or 2-(5-Mercapto-1H-indazol-1-yl)ethanol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Chloro-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and ethanol group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .
相似化合物的比较
2-(5-Chloro-1H-indazol-1-yl)ethanol can be compared with other indazole derivatives, such as:
2-(5-Nitro-1H-indazol-1-yl)ethanol: Contains a nitro group instead of a chloro group, which may alter its biological activity and reactivity.
2-(5-Bromo-1H-indazol-1-yl)ethanol:
2-(5-Methyl-1H-indazol-1-yl)ethanol: Contains a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
The unique combination of the chloro substituent and ethanol group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
24240-17-3 |
|---|---|
分子式 |
C9H9ClN2O |
分子量 |
196.63 g/mol |
IUPAC 名称 |
2-(5-chloroindazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |
InChI 键 |
IEBCDHGJSRVJCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C=NN2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


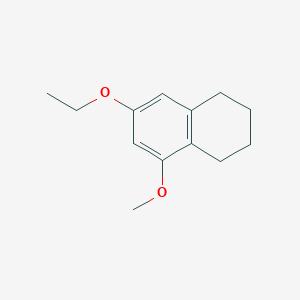


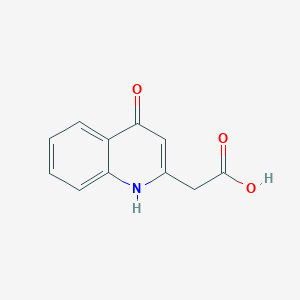
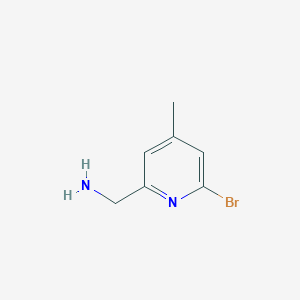
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)



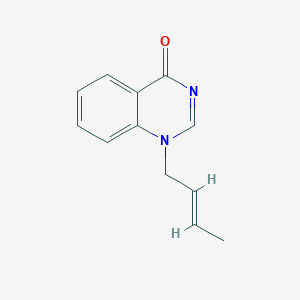
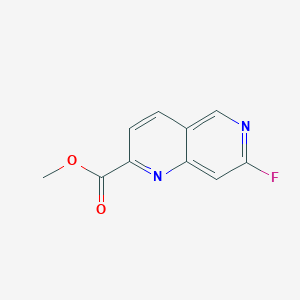
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
